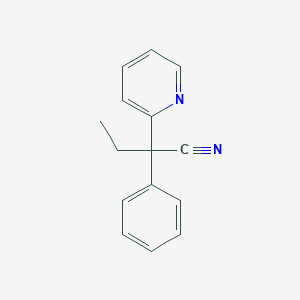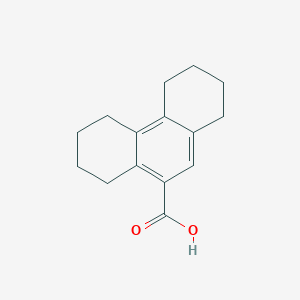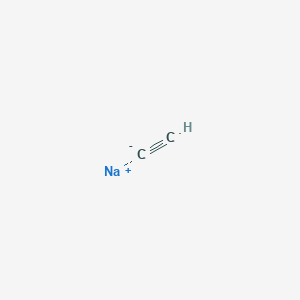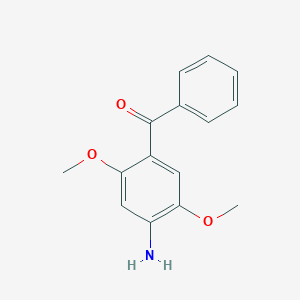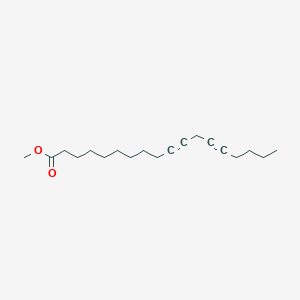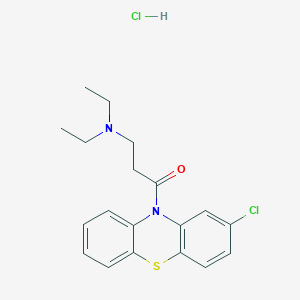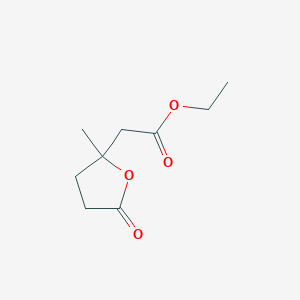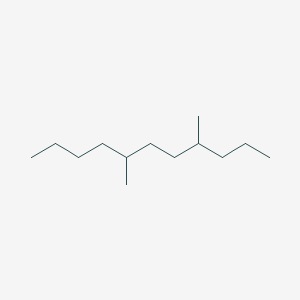
4,7-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethylundecane is a hydrocarbon with the chemical formula C13H28. It is commonly used in scientific research as a reference compound for gas chromatography-mass spectrometry analysis due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Odor Emission from Dishwashers
A study investigated the emission of unwanted odors in dishwashers, specifically identifying 4,7-dimethylundecane as one of the compounds released from plastic materials used in these appliances. This compound contributes to the undesirable odors in dishwashers, which can impact consumer preferences (Ekinci, 2021).
Crystal Engineering Studies
4,7-Dimethylpentacyclo[6.3.0.02,6.03,10.05,9] undecane-4,7-diol, a derivative of 4,7-dimethylundecane, has been studied for its structural properties. This compound forms various lattice types and is a part of crystal engineering studies to predict new inclusion hosts (Bishop et al., 1993).
Helical Tubuland Diol Host
Research on the complexation of ethanol by a helical tubuland diol host, derived from 4,7-dimethylundecane, showed that it forms cocrystalline complexes with ethanol. These complexes are important for understanding molecular interactions and potential applications in molecular encapsulation (Ahn et al., 1999).
Antibacterial Activity
Methyl-4,8-dimethylundecanate, a compound related to 4,7-dimethylundecane, was isolated from the marine actinobacterium Streptomyces albogriseolus ECR64 and showed antibacterial activity. This discovery highlights the potential of derivatives of 4,7-dimethylundecane in developing new antibacterial agents (Thirumurugan et al., 2018).
Eigenschaften
CAS-Nummer |
17301-32-5 |
|---|---|
Produktname |
4,7-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
4,7-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-13(4)11-10-12(3)8-6-2/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
IEVWHTVOIZEXCC-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCC(C)CCC |
Kanonische SMILES |
CCCCC(C)CCC(C)CCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



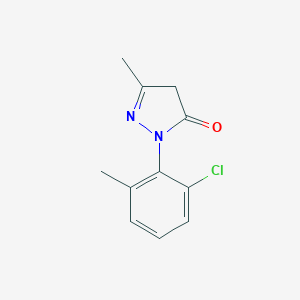
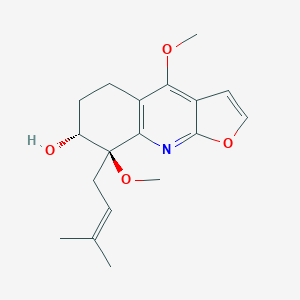
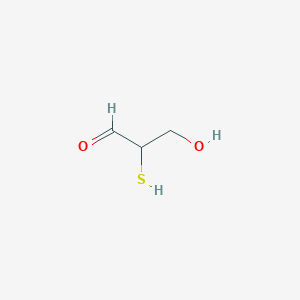
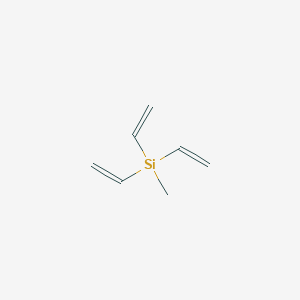
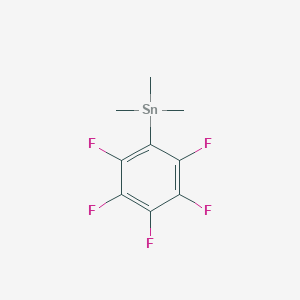
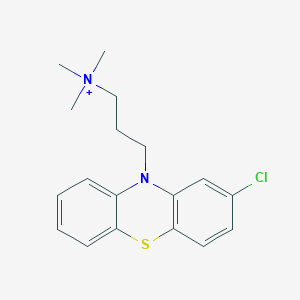
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
